7-(2-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25ClN6O2 and its molecular weight is 428.92. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Activity
Studies on derivatives of purine-2,6-dione, similar to the compound of interest, have shown significant cardiovascular activity. Specifically, certain derivatives have displayed strong prophylactic antiarrhythmic activity and hypotensive effects. These compounds also demonstrated weak affinity for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).
Potential Psychotropic Properties
Another study on related purine-2,6-dione derivatives explored their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Some derivatives displayed anxiolytic and antidepressant properties, indicating the potential of these compounds in psychotropic drug development (Chłoń-Rzepa et al., 2013).
Antimycobacterial Activity
Research has also identified certain purine-linked piperazine derivatives as potent inhibitors of Mycobacterium tuberculosis. These compounds have been designed to target MurB, disrupting the biosynthesis of peptidoglycan and exerting antiproliferative effects, showcasing their potential in developing treatments against tuberculosis (Konduri et al., 2020).
Antiasthmatic Properties
The synthesis of xanthene derivatives of purine-2,6-dione has been studied for their potential as antiasthmatic agents. These compounds have shown significant vasodilator activity, suggesting their utility in developing new treatments for asthma (Bhatia et al., 2016).
Antihistaminic Activity
Similar derivatives have been evaluated for their antihistaminic activity, demonstrating potential in treating conditions like bronchospasm and anaphylaxis. This research suggests the applicability of these compounds in developing new antihistamines (Pascal et al., 1985).
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-6-4-5-7-16(15)22/h4-7H,1,8-13H2,2-3H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKHZBQGTLFPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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